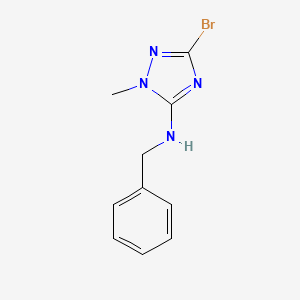

N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromo-2-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4/c1-15-10(13-9(11)14-15)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMXDJSTYPVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191964 | |

| Record name | 3-Bromo-1-methyl-N-(phenylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262197-46-5 | |

| Record name | 3-Bromo-1-methyl-N-(phenylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262197-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methyl-N-(phenylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-bromo-1H-1,2,4-triazole with benzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The triazole ring can be reduced under suitable conditions to form partially or fully reduced triazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-benzyl-3-amino-1-methyl-1H-1,2,4-triazol-5-amine, while oxidation with hydrogen peroxide can produce N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine N-oxide.

Scientific Research Applications

N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The benzyl group and bromine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate the detailed molecular mechanisms involved.

Comparison with Similar Compounds

Research Findings and Insights

- Synthetic Routes : The target compound may be synthesized via cyclization of N-benzyl hydrazine carboxamide with 3-bromoacetonitrile, analogous to methods for 5-(3-bromophenyl) analogs .

- Biological Potential: Bromine’s electronegativity and benzyl’s lipophilicity suggest utility in kinase inhibition or antimicrobial applications, similar to P2X7 antagonists (e.g., Florjancic et al., 2008) .

- Stability : Brominated triazoles exhibit higher thermal stability than nitro derivatives, making them suitable for prolonged storage .

Biological Activity

N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine (C10H11BrN4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrN4 |

| Molecular Weight | 252.12 g/mol |

| CAS Number | 67816506 |

| SMILES | Cn1cnc(Br)n1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTT assay on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Cytotoxicity Results

The following table summarizes the IC50 values for N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine compared to a standard control (cisplatin):

| Cell Line | IC50 (µM) N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine | IC50 (µM) Cisplatin |

|---|---|---|

| HCT-116 | 15.0 | 5.0 |

| MCF-7 | 20.0 | 6.0 |

| HeLa | 18.0 | 4.5 |

These results indicate that N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine exhibits promising cytotoxic activity against these cancer cell lines.

The mechanism by which N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction . Flow cytometry analysis demonstrated that treatment with the compound led to significant increases in the G0/G1 and G2/M phases of the cell cycle in treated cells.

Apoptosis Induction

Apoptosis was assessed through Annexin V/PI staining assays. The results indicated a concentration-dependent increase in early and late apoptotic cells upon treatment with N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine:

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 10 | 15 | 5 |

| 20 | 25 | 15 |

| 30 | 35 | 25 |

Structure–Activity Relationship (SAR)

The SAR analysis revealed that modifications to the triazole ring significantly influence the biological activity of related compounds. Substituents at the benzyl position were found to enhance cytotoxicity against cancer cell lines. For instance:

- Bromine substitution at the 3-position on the triazole ring increased potency.

- Alkyl or aryl groups at the benzyl position were associated with improved activity.

Case Studies

In a study published by MDPI, researchers synthesized a series of triazole derivatives and evaluated their anticancer activities. Among these derivatives, N-benzyl derivatives exhibited superior cytotoxic effects compared to others lacking this substitution . Another study focused on the molecular modeling of similar compounds suggested that electronic properties influenced their interaction with biological targets .

Q & A

Q. What are the optimized synthetic routes for N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine, and how can reaction efficiency be improved?

The synthesis typically involves bromination of a pre-functionalized triazole core. A common approach is nucleophilic substitution at the 3-position of the triazole ring using brominating agents like N-bromosuccinimide (NBS) under acidic conditions . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) significantly improves reaction efficiency and yield compared to conventional heating, as demonstrated in analogous triazole derivatives . Optimization should include screening solvents (e.g., DMF, acetonitrile) and catalysts (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, bromine-induced deshielding at C3) .

- X-ray diffraction : Single-crystal analysis resolves ambiguities in tautomerism (e.g., distinguishing 1,2,4-triazole vs. 1,2,3-triazole isomers) and validates bond lengths (C-Br: ~1.89 Å) . Tools like SHELXL and ORTEP-3 are standard for refinement and visualization.

- Elemental analysis : Ensures purity (>98%) by matching calculated vs. observed C/H/N/Br ratios .

Advanced Research Questions

Q. How does thermal stability vary under different conditions, and what analytical techniques quantify decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess stability. For brominated triazoles, decomposition typically initiates at 180–220°C, with exothermic peaks in DSC correlating to nitro or bromine group degradation . High-pressure stability studies (e.g., using diamond anvil cells) can reveal phase transitions under extreme conditions. Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., HBr, methylamine) .

Q. What mechanistic insights explain the regioselectivity of bromination in the triazole ring?

Bromination at the 3-position is governed by electronic and steric factors. Density functional theory (DFT) calculations (e.g., Gaussian 03 ) show higher electron density at C3 due to resonance stabilization from the adjacent amine group. Steric hindrance from the N-benzyl and N-methyl groups further directs electrophilic attack to C3 . Kinetic studies (e.g., monitoring reaction progress via HPLC) can validate computational predictions.

Q. What methodologies are used to evaluate biological activity, such as antimicrobial or enzyme inhibition effects?

- Enzyme assays : Test inhibition of targets like ketol-acid reductoisomerase (KARI) via UV-Vis spectroscopy, monitoring NADPH oxidation at 340 nm .

- Microplate dilution assays : Determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., E. coli, S. aureus) using resazurin-based viability indicators .

- Molecular docking : Software like AutoDock Vina predicts binding modes to active sites, prioritizing substituents (e.g., bromine) for hydrophobic interactions .

Q. How can computational models predict physicochemical properties or guide derivatization?

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with properties like logP or solubility .

- Detonation performance : EXPLO5 software calculates detonation velocity (D) and pressure (P) for energetic derivatives using density and heat of formation (HOF) data .

- Reactivity prediction : Retrosynthetic tools (e.g., AI-driven platforms ) propose novel routes, such as cycloadditions or Buchwald-Hartwig couplings, for functionalizing the triazole core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.